![molecular formula C6H3Cl2F4NO3S B136802 1-Fluoro-2,6-dichloropyridinium Triflate CAS No. 130433-68-0](/img/structure/B136802.png)
1-Fluoro-2,6-dichloropyridinium Triflate
Overview
Description
1-Fluoro-2,6-dichloropyridinium triflate is a chemical compound with the molecular formula C6H3Cl2F4NO3S and a molecular weight of 316.06 g/mol . It is a colorless crystalline solid that is soluble in organic solvents such as acetonitrile and dimethylformamide . This compound is known for its high thermal and chemical stability, making it a valuable reagent in various chemical reactions .
Preparation Methods
The preparation of 1-fluoro-2,6-dichloropyridinium triflate involves the reaction of dichloro-1-fluoropyridine with trifluoromethanesulfonic acid under acidic conditions . The specific preparation conditions depend on the equipment and conditions of the laboratory. Industrial production methods often involve electrolytic partial fluorination and diastereoselective anodic fluorination .
Chemical Reactions Analysis
1-Fluoro-2,6-dichloropyridinium triflate undergoes various types of chemical reactions, including:
Fluorination: It is used in the fluorination of alkenes with N-F type reagents.
Transformation of Thioglycosides: It transforms thioglycosides into ο-glycoside, glycosyl azide, and sulfoxide.
Electrochemical Fluorination: It is involved in regioselective, electrochemical fluorination.
Common reagents used in these reactions include trifluoromethanesulfonic acid and N-F type reagents. The major products formed from these reactions are fluorinated organic compounds, glycosyl azides, and sulfoxides .
Scientific Research Applications
Chemical Properties and Mechanism of Action
FDCPT has the molecular formula and a molecular weight of 316.06 g/mol. It is characterized by its colorless crystalline structure and solubility in organic solvents like acetonitrile. The compound acts primarily as an electrophilic fluorinating agent, facilitating the formation of carbon-fluorine bonds through nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridinium ring enhances its electrophilicity, allowing for effective fluorination of various substrates .
Organic Synthesis
FDCPT is widely used as a fluorinating reagent in organic synthesis due to its ability to selectively introduce fluorine into target molecules. Key applications include:
- Fluorination of Alkenes : FDCPT can fluorinate alkenes using N-F type reagents, leading to the formation of valuable fluorinated compounds .
- Transformation of Thioglycosides : It facilitates the conversion of thioglycosides into glycosyl azides and sulfoxides, which are important intermediates in carbohydrate chemistry .
- Electrochemical Fluorination : The compound is utilized in regioselective electrochemical fluorination processes, enhancing the efficiency and selectivity of fluorination reactions.
Medicinal Chemistry
Emerging research indicates that FDCPT has potential therapeutic applications, particularly in oncology:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Studies have shown that FDCPT exhibits inhibitory activity against FGFRs 1, 2, and 3, which are critical in cell proliferation and angiogenesis. This suggests potential applications in cancer treatment.
- Synthesis of Pharmaceutical Intermediates : The incorporation of fluorine into drug candidates can enhance their biological activity and pharmacokinetic properties. FDCPT has been employed in synthesizing various pharmaceutical intermediates that may possess significant therapeutic effects .
Fluorination Reactions
FDCPT has been effectively used in numerous case studies demonstrating its utility:
- Glycosyl Azide Synthesis : In one study, thioglycosides were transformed into glycosyl azides using FDCPT in conjunction with TMSN3, showcasing its role in synthesizing reactive intermediates for further chemical transformations .
- Pharmaceutical Applications : The compound has been utilized to synthesize intermediates with promising biological activities due to the introduction of fluorine into their structures.
Comparison with Related Compounds
FDCPT can be compared with other fluorinating agents based on reactivity and stability. Below is a summary table highlighting key features:
Compound Name | Key Features | Unique Aspects |
---|---|---|
1-Fluoro-2,6-dichloropyridinium tetrafluoroborate | Similar fluorinating properties | Different counterion affects reactivity |
2,6-Dichloro-1-fluoropyridinium tetrafluoroborate | Used similarly in fluorination | Stability influenced by counterion |
2-Fluoro-3-chloropyridinium triflate | Similar triflate counterion | Halogen position affects reactivity |
Mechanism of Action
The mechanism of action of 1-fluoro-2,6-dichloropyridinium triflate involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of carbon-fluorine bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
1-Fluoro-2,6-dichloropyridinium triflate can be compared with similar compounds such as:
1-Fluoro-2,6-dichloropyridinium tetrafluoroborate: This compound has similar fluorinating properties but differs in its counterion, which is tetrafluoroborate instead of triflate.
2,6-Dichloro-1-fluoropyridinium tetrafluoroborate: Another similar compound with tetrafluoroborate as the counterion.
The uniqueness of this compound lies in its triflate counterion, which provides distinct reactivity and stability compared to its tetrafluoroborate counterparts .
Biological Activity
1-Fluoro-2,6-dichloropyridinium triflate (FDCPT) is a fluorinating reagent that has garnered interest in organic synthesis due to its unique electrophilic properties. Its molecular formula is C₆H₃Cl₂F₄NO₃S, with a molecular weight of 316.06 g/mol. This compound is characterized by its colorless crystalline structure and solubility in organic solvents like acetonitrile. While its primary applications are in synthetic chemistry, emerging research indicates potential biological activities that warrant further exploration.
FDCPT acts primarily as an electrophilic fluorinating agent. The presence of electron-withdrawing groups (fluorine and chlorine) on the pyridinium ring creates a positive charge deficiency, making the fluorine atom susceptible to nucleophilic attack by various substrates. This mechanism allows for the formation of carbon-fluorine bonds, which can significantly alter the physical and chemical properties of the resulting compounds, potentially enhancing their biological activity.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have indicated that FDCPT exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs) 1, 2, and 3. FGFRs play crucial roles in various biological processes, including cell proliferation, migration, and angiogenesis. The inhibition of these receptors by FDCPT could lead to significant therapeutic applications in oncology and regenerative medicine.
- Cellular Effects : In vitro studies have shown that FDCPT can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis, suggesting its potential as an anticancer agent .
Case Studies
- Fluorination Reactions : FDCPT has been effectively used in the fluorination of various organic compounds. For instance, it has been employed in the transformation of thioglycosides into more reactive forms, enhancing their utility in synthetic applications .
- Synthesis of Pharmaceutical Intermediates : The compound has shown promise in synthesizing pharmaceutical intermediates that may possess biological activity due to the incorporation of fluorine into their structures .
Comparison with Related Compounds
The unique triflate counterion of FDCPT distinguishes it from other fluorinating agents. Below is a comparison table highlighting key features:
Compound Name | Key Features | Unique Aspects |
---|---|---|
1-Fluoro-2,6-dichloropyridinium tetrafluoroborate | Similar fluorinating properties | Different reactivity profile due to counterion |
2,6-Dichloro-1-fluoropyridinium tetrafluoroborate | Used similarly in fluorination | Stability and solubility affected by counterion |
2-Fluoro-3-chloropyridinium triflate | Similar triflate counterion | Varies in halogen position affecting reactivity |
Pharmacokinetics
The low molecular weight and electrophilic nature of FDCPT suggest favorable pharmacokinetic properties. However, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary to fully understand its potential as a therapeutic agent.
Properties
IUPAC Name |
2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRVNARKRKXQQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F4NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371980 | |
Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130433-68-0 | |
Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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